5-Methylthiophene-3-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-Methylthiophene-3-carbohydrazide involves condensation reactions, as seen in the preparation of N'-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide . These derivatives are characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. The synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides also involves multiple steps, starting from 2,4-dimethylcarbolic acid and proceeding through several intermediates, including hydrazide and oxadiazole derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine reveals an almost planar conformation and possesses an (E) configuration with respect to the C=N double bond . Similarly, the structure of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
The chemical reactivity of the compounds is demonstrated through various reactions. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that undergo O to N acyl migrations, showcasing the reactivity of the nitro group in these compounds . The synthesis of N'-substituted acetohydrazides involves the reaction of aryl carboxaldehydes with hydrazide intermediates, indicating the versatility of the hydrazide group in forming hydrazone linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their spectroscopic data and crystallographic parameters. The compounds exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and potential supramolecular assembly . The thermal decomposition of these compounds is studied using thermogravimetric analysis, providing insights into their stability under elevated temperatures . Additionally, the electronic structures and potential nonlinear optical properties are investigated using computational methods such as DFT calculations .
Scientific Research Applications
Antiviral and Cytotoxic Activities
5-Methylthiophene-3-carbohydrazide derivatives have shown promise in antiviral applications. Specifically, compounds synthesized from this derivative demonstrated significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), highlighting its potential in antiviral therapy (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
DNA Interaction and Computational Studies
Rhenium(I) complexes with carbohydrazide Schiff bases, including derivatives of 5-Methylthiophene-3-carbohydrazide, have been investigated for their DNA interaction capabilities. These complexes exhibit promising interactions with DNA, a crucial aspect for potential therapeutic applications (Ismail, Booysen, Akerman, & Grimmer, 2017).
Vibrational Spectroscopy and Molecular Docking
Studies involving N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative of 5-Methylthiophene-3-carbohydrazide, have utilized vibrational spectroscopy and molecular docking. These techniques are essential for understanding the molecular structure and potential drug interactions of such compounds (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).
Antimicrobial Evaluation
Derivatives of 5-Methylthiophene-3-carbohydrazide have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various microbial species. This research underscores the potential of these derivatives in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
DNA Binding Studies
Research has been conducted on Schiff base compounds derived from 5-Methylthiophene-3-carbohydrazide, focusing on their interaction with DNA. Such studies are critical in the development of new drugs targeting DNA (Saha, Dolai, Konar, Das, Butcher, Kumar, & Mukhopadhyay, 2019).
Preparation and Chemical Analysis
The preparation of ethyl 2-methylthiophene-3-carboxylate, related to 5-Methylthiophene-3-carbohydrazide, provides insights into the efficient and safe synthesis processes for such compounds, which is vital for their practical application in various fields (Kogami & Watanabe, 2011).
properties
IUPAC Name |
5-methylthiophene-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUMZBJLAKKVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404505 | |
Record name | 5-methylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiophene-3-carbohydrazide | |
CAS RN |
524731-02-0 | |
Record name | 5-methylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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